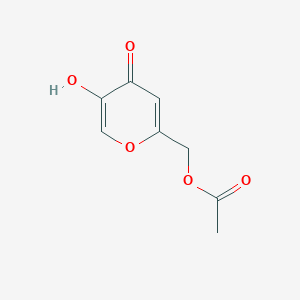

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate

Description

Properties

IUPAC Name |

(5-hydroxy-4-oxopyran-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-5(9)12-3-6-2-7(10)8(11)4-13-6/h2,4,11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPFSCIYGNZCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=O)C(=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480884 | |

| Record name | 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25552-08-3 | |

| Record name | 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material: Kojic Acid

The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is commonly initiated from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a well-known natural product. Kojic acid provides the pyranone core and the hydroxymethyl group necessary for further functionalization.

Stepwise Synthesis

The preparation involves three main steps:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylation of Kojic Acid to protect the 5-hydroxy group | Kojic acid + benzyl chloride, NaOH (basic conditions) | ~88% | Forms 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one (Intermediate 2) |

| 2 | Esterification of the hydroxymethyl group with acetic anhydride or acyl chlorides | Intermediate 2 + acetic anhydride or acyl chloride, pyridine solvent | 69-75% | Produces (5-benzyloxy-4-oxo-4H-pyran-2-yl)methyl acetate (Intermediate 4a) |

| 3 | Reductive debenzylation to remove benzyl protecting group | Pd/C catalyst, hydrogen atmosphere, methanol solvent | ~72% | Yields target compound this compound (5a) |

This sequence is summarized in the following reaction scheme:

Kojic acid → (benzylation) → 5-benzyloxy intermediate → (esterification) → benzylated acetate → (hydrogenolysis) → this compound.

Reaction Details

- Benzylation: Conducted under basic aqueous conditions with benzyl chloride to selectively protect the 5-hydroxy group, preventing side reactions during esterification.

- Esterification: The hydroxymethyl group at position 2 is esterified using acetic anhydride or acyl chlorides in pyridine, which acts as both solvent and base to neutralize generated acid.

- Debenzylation: Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions removes the benzyl protecting group, restoring the free hydroxy group at position 5.

Alternative Preparation Approaches

While the above method is the most documented, other general synthetic strategies for pyranone esters include:

- Direct esterification of (5-hydroxy-4-oxo-4H-pyran-2-yl)methanol with acetic acid derivatives under acid catalysis.

- Use of continuous flow reactors for improved yield and scalability in industrial settings, employing acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux.

However, these methods are less reported specifically for this compound and may require further optimization.

Analytical Data and Purification

- Purification: Typically achieved by preparative thin-layer chromatography (TLC) or silica gel column chromatography using ethyl acetate/hexane mixtures (1:1 v/v) as eluents.

- Yields: Overall yields for the three-step synthesis range from 60% to 75% per step, with final product purity ≥95% confirmed by NMR and chromatographic methods.

- Physical Properties: Melting point reported around 77–79 °C (from EtOAc/hexane).

Summary Table of Preparation Method

| Step No. | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Benzylation | Kojic acid, benzyl chloride, NaOH | 5-benzyloxy-2-hydroxymethyl-pyranone (2) | 88 | Protects 5-OH group |

| 2 | Esterification | Acetic anhydride, pyridine | (5-benzyloxy-4-oxo-4H-pyran-2-yl)methyl acetate (4a) | 69-75 | Esterifies hydroxymethyl group |

| 3 | Reductive debenzylation | Pd/C, H2, MeOH | This compound (5a) | 72 | Removes benzyl protecting group |

Research Findings and Applications

- The synthetic route described is efficient and reproducible, enabling the production of this compound for further biological and chemical studies.

- The compound serves as a building block for derivatives with potential antiviral, antioxidant, and anti-inflammatory activities.

- The protection-deprotection strategy ensures selective functionalization, critical for maintaining the integrity of the pyranone ring during synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a significant building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to serve as a precursor for the development of compounds with potential therapeutic effects.

Case Study: Anticancer Properties

Research indicates that derivatives of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate exhibit anticancer activities. For example, a study found that certain derivatives suppressed nitric oxide production in inflammatory models, suggesting potential anti-cancer and anti-inflammatory properties . The compound's ability to modulate signaling pathways such as NF-κB highlights its relevance in cancer therapy.

Anti-inflammatory Research

The anti-inflammatory properties of this compound have been extensively studied. The compound has shown efficacy in reducing inflammatory markers in vitro and in vivo.

Antioxidant Development

Another critical application of this compound lies in its antioxidant properties. Compounds derived from this structure have been shown to possess significant radical scavenging activity, making them candidates for combating oxidative stress.

Case Study: Structure-Activity Relationship

A series of studies evaluated various derivatives for their antioxidant capabilities. The results indicated that modifications on the aromatic ring significantly influenced their inhibitory activity against lipid peroxidation, a common indicator of oxidative stress . For instance, specific derivatives demonstrated up to 90% inhibition of malondialdehyde production, a marker for lipid peroxidation .

| Compound | MDA Inhibition (%) |

|---|---|

| 7k | 90.73 ± 3.97 |

| 7l | 88.76 ± 2.04 |

| Deferiprone | 25 |

| Trolox | 74.82 ± 1.82 |

Mechanism of Action

The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is not well-documented in the literature. its chemical structure suggests that it can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can influence biological pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyranone Derivatives

Key Findings:

Bioactivity Modulation via Esterification :

- The acetate derivative demonstrates enhanced anti-inflammatory activity compared to kojic acid. In , it suppressed Syk/Src and NF-κB pathways in macrophages at lower concentrations (IC50 < 10 μM) than kojic acid (IC50 > 50 μM) .

- Tyrosinase inhibition, however, is reduced relative to kojic acid (IC50 = 9.28 μM) and its triazole-based derivatives (IC50 ≤ 3.75 μM) . This suggests steric hindrance from the acetate group may limit enzyme binding.

Lipophilicity and Stability :

- The acetyl group increases logP values (predicted logP = 0.8 vs. -0.5 for kojic acid), improving membrane permeability . However, this modification reduces aqueous solubility, as evidenced by handling precautions requiring organic solvents (e.g., THF, dichloromethane) during synthesis .

Comparison with Other Esters: Kojyl cinnamate esters () exhibit superior adiponectin-promoting activity in adipogenesis studies, likely due to the cinnamoyl group’s planar structure enhancing receptor interactions . The trolox conjugate (±)-5-hydroxy-4-oxo-4H-pyran-2-yl methyl 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylate combines antioxidant (trolox) and depigmenting (kojic acid) properties, showing synergistic effects in melanogenesis inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Alternatively, transesterification of a pre-existing ester derivative (e.g., methyl or ethyl esters) with methanol under acidic or basic catalysis may be employed. Key parameters include temperature control (60–80°C), inert atmosphere (N₂), and stoichiometric excess of acetylating agents to drive the reaction. Purification typically involves column chromatography with gradients of hexane/ethyl acetate (8:2 to 6:4) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals:

- Ester methyl group: ~2.1–2.3 ppm (singlet, 3H).

- Pyranone ring protons: δ 6.2–6.5 ppm (H-3, doublet) and δ 5.8–6.0 ppm (H-5, broad singlet for hydroxyl).

- Carbonyl carbons: δ 170–175 ppm (ester C=O) and δ 180–185 ppm (pyranone C=O).

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (pyranone C=O).

- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 200–210. Fragmentation patterns should confirm loss of acetate (60 Da) and hydroxyl groups .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : The compound is prone to hydrolysis under acidic or alkaline conditions due to the ester group. Stability studies should be conducted using buffered solutions (pH 2–10) at 25°C, with periodic sampling analyzed via HPLC. For long-term storage, neutral pH (6–7) and refrigeration (4°C) are recommended. Degradation products include 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid and acetic acid .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved?

- Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected doublets or broad signals) may arise from tautomerism in the pyranone ring or dynamic exchange processes. Use variable-temperature NMR (VT-NMR) to stabilize tautomeric forms. For diastereotopic protons (e.g., methylene groups), 2D NMR (COSY, HSQC) and computational modeling (DFT) can clarify assignments. Refer to crystallographic data from analogous pyranones (e.g., bond lengths and angles) to validate structural hypotheses .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set is effective for calculating frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. These studies reveal nucleophilic/electrophilic sites, aiding in understanding reactivity (e.g., ester hydrolysis or electrophilic substitution). Solvent effects (PCM model) should be included for accuracy. Compare results with experimental UV-Vis and cyclic voltammetry data .

Q. How can synthetic yields be improved for large-scale preparation of this compound?

- Methodological Answer : Optimize catalyst selection (e.g., DMAP for acyl transfer) and solvent polarity (acetonitrile or THF). Use microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. hours). Continuous-flow systems enhance reproducibility and scalability. Monitor reaction progress via inline FTIR or Raman spectroscopy to identify bottlenecks (e.g., intermediate precipitation) .

Q. What challenges arise in quantifying this compound in complex matrices, and how are they addressed?

- Methodological Answer : Matrix interference (e.g., from biological samples or degradation byproducts) requires selective extraction (SPE with C18 cartridges) and detection methods. UPLC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity (LOQ < 1 ng/mL). For environmental samples, derivatization (e.g., silylation) improves GC-MS compatibility. Validate methods using spiked recovery experiments (85–115% acceptable range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.